abacopterin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

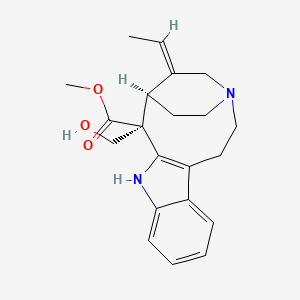

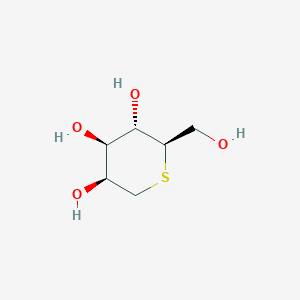

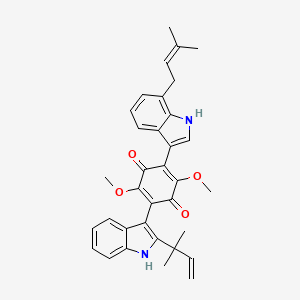

Abacopterin D is an organic heterotetracyclic compound that is (2R,3S,4S,4aR,8R,10S,13aS)-3,4,8-trihydroxy-2-(hydroxymethyl)-10-(4-methoxyphenyl)-12-methyl-3,4,4a,9,10,13a-hexahydro-2H,6H,8H-pyrano[3',2':2,3][1,4]dioxepino[6,5-g]chromen-7-ol substituted at position 7 by a beta-D-glucosyl group. A natural product found in Abacopteris penangiana. It has a role as a metabolite. It is an organic heterotetracyclic compound, a polycyclic ether, a glycoside and a monosaccharide derivative. It derives from a (2S)-flavan-4-ol and a beta-D-glucose.

科学的研究の応用

Subheading: Neuroprotection Against Oxidative Stress-Induced Neurotoxicity

Abacopterin E (AE), isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells and d-galactose-induced neurotoxicity in mice. This protective action is attributed to AE's ability to lower cytotoxicity, improve learning and memory, restore antioxidant enzyme activities, and ameliorate long-term potentiation. These findings suggest that AE may be beneficial in combating oxidative stress-related neuronal damage (Lei et al., 2011).

Flavan-4-ol Glycosides and Cytotoxic Activity

Subheading: Abacopterins and Their Effects on HepG2 Cells

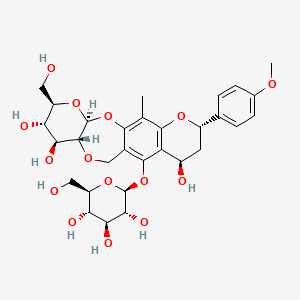

New flavan-4-ol glycosides, abacopterins A-D, were isolated from Abacopteris penangiana. These compounds, particularly abacopterin D, underwent extensive spectroscopic analysis to determine their structure. Their cytotoxic activity was specifically tested against HepG2 human hepatoma cells, highlighting their potential relevance in cancer research (Zhao et al., 2006).

Hypolipidemic and Anti-Inflammatory Properties

Subheading: Impact on High-Fat Diet-Induced Hyperlipidemia

Abacopterin A (APA), another flavonoid compound from Abacopteris penangiana, was found to possess hypolipidemic and anti-inflammatory properties in mice fed a high-fat diet. This compound effectively reduced inflammatory markers, improved lipid profiles, and enhanced lipid metabolism enzymes. Such findings suggest APA's potential in addressing metabolic disorders and inflammation (Lei et al., 2011).

New Flavonoids from Abacopteris penangiana

Subheading: Discovery of Novel Flavonoid Glycosides

The identification of new flavonoids, including abacopterin K and L, from Abacopteris penangiana, has added to the understanding of the plant's chemical diversity. These compounds, especially the unique glucosylation pattern of abacopterin K, are notable for their distinct structural features and potential biological activities (Zhao et al., 2011).

特性

分子式 |

C30H38O15 |

|---|---|

分子量 |

638.6 g/mol |

IUPAC名 |

(3S,5R,6S,7S,8R,14R,16S)-5-(hydroxymethyl)-16-(4-methoxyphenyl)-19-methyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,9,17-tetraoxatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),11,13(18)-triene-6,7,14-triol |

InChI |

InChI=1S/C30H38O15/c1-11-25-14(10-40-28-23(37)21(35)18(9-32)43-30(28)44-25)27(45-29-24(38)22(36)20(34)17(8-31)42-29)19-15(33)7-16(41-26(11)19)12-3-5-13(39-2)6-4-12/h3-6,15-18,20-24,28-38H,7-10H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+,23+,24-,28-,29+,30+/m1/s1 |

InChIキー |

BNUJOMJNLGIKGM-HLDXYIHRSA-N |

異性体SMILES |

CC1=C2C(=C(C3=C1O[C@@H](C[C@H]3O)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O2)CO)O)O |

正規SMILES |

CC1=C2C(=C(C3=C1OC(CC3O)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)COC6C(C(C(OC6O2)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-(2-methylthiophen-3-yl)-10-thia-3,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-amine](/img/structure/B1243469.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)

![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)

![[(4-Chlorophenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B1243486.png)